![molecular formula C16H19BrN2O2S B2809791 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide CAS No. 123044-25-7](/img/no-structure.png)
ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
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Overview
Description
Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .
Synthesis Analysis
The synthesis of this compound involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Molecular Structure Analysis
The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The structure of the newly synthesized compounds was determined on the basis of their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Chemical Reactions Analysis
The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5 H - [1,3]thiazolo [3,2- a ]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis
The yield of the compound was 0.35 g (35%), off-white crystals, mp 131–132°C. The IR spectrum, ν, cm –1 : 3099 (OH), 2880 (CH 3 ), 1700 (C=O), 1606 (C=C), 1600–1615 (C=C arom ), 1500 (C=N) .Scientific Research Applications
Synthesis and Structural Modifications
Synthesis Approaches : Various methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives have been explored. One method involves the three-component condensations leading to ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and their transformation into related heterocyclic systems, highlighting the versatility of these compounds for generating new chemical entities (Vasilkova, Nikulin, & Krivenko, 2020).
Conformational Studies : Research on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features, emphasizing the effect of substituents on the intermolecular interaction patterns and packing features of these compounds (Nagarajaiah & Begum, 2014).
Biological Activities
Biocidal Properties : A study on the preparation and reactions of related thiazolo[3,2-a]pyrimidine derivatives demonstrated that some of these compounds exhibit excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, showcasing their potential in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Antimicrobial and Antioxidant Activities : Another research effort focused on the microwave-assisted synthesis of new thiazolopyrimidine derivatives, revealing moderate to good antioxidant and antimicrobial activities, further supporting the potential of these compounds in pharmaceutical applications (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The reaction mechanism of similar compounds involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes a [3,3]-claisen rearrangement .
Biochemical Pathways
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Pharmacokinetics
The compound’s molecular weight is 38331 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of similar compounds have been demonstrated .
Action Environment
The compound’s synthesis involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°c under ultrasonic activation , suggesting that the synthesis environment could potentially influence the compound’s properties.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide' involves the condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile followed by cyclization with chloroacetic acid and sodium azide. The resulting compound is then reacted with methyl iodide to form the final product, which is then converted to the hydrobromide salt." "Starting Materials": ["Ethyl 2-aminothiophene-3-carboxylate", "2-Phenylacetonitrile", "Chloroacetic acid", "Sodium azide", "Methyl iodide"] "Reaction": ["Step 1: Condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile in the presence of a base such as potassium carbonate to form ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.", "Step 2: Cyclization of the intermediate compound with chloroacetic acid and sodium azide in the presence of a catalyst such as copper sulfate to form the corresponding azide.", "Step 3: Reaction of the azide with methyl iodide in the presence of a base such as sodium hydride to form the final product, ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide.", "Step 4: Conversion of the final product to the hydrobromide salt by treatment with hydrobromic acid."] | |
CAS RN |
123044-25-7 |
Molecular Formula |
C16H19BrN2O2S |
Molecular Weight |
383.3 |
IUPAC Name |
ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
InChI |
InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H |
InChI Key |
PPAHXXNRLQNTBH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |
solubility |
not available |
Origin of Product |
United States |
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